molecular formula C9H10N4O4 B14604076 N-(Ethylcarbamoyl)-3-nitropyridine-4-carboxamide CAS No. 59290-74-3

N-(Ethylcarbamoyl)-3-nitropyridine-4-carboxamide

Cat. No.: B14604076
CAS No.: 59290-74-3
M. Wt: 238.20 g/mol
InChI Key: NQXJMEUQJMEDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Ethylcarbamoyl)-3-nitropyridine-4-carboxamide: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethylcarbamoyl group attached to the nitrogen atom and a nitro group at the third position of the pyridine ring The carboxamide group is located at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Ethylcarbamoyl)-3-nitropyridine-4-carboxamide typically involves the reaction of 3-nitropyridine-4-carboxylic acid with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced techniques such as chromatography and spectroscopy ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(Ethylcarbamoyl)-3-nitropyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 3-aminopyridine-4-carboxamide.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Ethylcarbamoyl)-3-nitropyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Ethylcarbamoyl)-3-nitropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group and the ethylcarbamoyl moiety play crucial roles in its interaction with biological molecules. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

  • N-(Methylcarbamoyl)-3-nitropyridine-4-carboxamide
  • N-(Propylcarbamoyl)-3-nitropyridine-4-carboxamide
  • N-(Butylcarbamoyl)-3-nitropyridine-4-carboxamide

Comparison: N-(Ethylcarbamoyl)-3-nitropyridine-4-carboxamide is unique due to the presence of the ethylcarbamoyl group, which imparts specific chemical and biological properties. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different reactivity and biological activity. The length and branching of the carbamoyl group can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

CAS No.

59290-74-3

Molecular Formula

C9H10N4O4

Molecular Weight

238.20 g/mol

IUPAC Name

N-(ethylcarbamoyl)-3-nitropyridine-4-carboxamide

InChI

InChI=1S/C9H10N4O4/c1-2-11-9(15)12-8(14)6-3-4-10-5-7(6)13(16)17/h3-5H,2H2,1H3,(H2,11,12,14,15)

InChI Key

NQXJMEUQJMEDBV-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC(=O)C1=C(C=NC=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.